Cas no 2138427-37-7 (1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one)

1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-726666
- 1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
- 2138427-37-7
-
- インチ: 1S/C11H11ClO2/c1-7(13)9-4-8-5-10(12)2-3-11(8)14-6-9/h2-3,5,9H,4,6H2,1H3
- InChIKey: YHCBKZHNTSTSNT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)CC(C(C)=O)CO2
計算された属性
- せいみつぶんしりょう: 210.0447573g/mol
- どういたいしつりょう: 210.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 26.3Ų
1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726666-10.0g |
1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-37-7 | 95.0% | 10.0g |
$3131.0 | 2025-03-11 | |
Enamine | EN300-726666-5.0g |
1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-37-7 | 95.0% | 5.0g |
$2110.0 | 2025-03-11 | |
Enamine | EN300-726666-1.0g |
1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-37-7 | 95.0% | 1.0g |
$728.0 | 2025-03-11 | |
Enamine | EN300-726666-2.5g |
1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-37-7 | 95.0% | 2.5g |
$1428.0 | 2025-03-11 | |
Enamine | EN300-726666-0.05g |
1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-37-7 | 95.0% | 0.05g |
$612.0 | 2025-03-11 | |
Enamine | EN300-726666-0.1g |
1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-37-7 | 95.0% | 0.1g |
$640.0 | 2025-03-11 | |
Enamine | EN300-726666-0.25g |
1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-37-7 | 95.0% | 0.25g |
$670.0 | 2025-03-11 | |
Enamine | EN300-726666-0.5g |
1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one |
2138427-37-7 | 95.0% | 0.5g |
$699.0 | 2025-03-11 |
1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-oneに関する追加情報
Recent Advances in the Study of 1-(6-Chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (CAS: 2138427-37-7)
The compound 1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (CAS: 2138427-37-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzopyran scaffold and chloro-substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic routes for 1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The researchers employed a multi-step process involving cyclization and selective chlorination, which could facilitate large-scale production for further preclinical and clinical studies.
Pharmacological evaluations have revealed that this compound exhibits notable activity as a modulator of specific biological targets. For instance, a recent in vitro study highlighted its affinity for G-protein-coupled receptors (GPCRs), which are implicated in various neurological and cardiovascular disorders. The compound's ability to cross the blood-brain barrier further enhances its potential as a candidate for central nervous system (CNS) therapies.
In addition to its receptor-binding properties, 1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one has been investigated for its anti-inflammatory and antioxidant effects. A 2023 study in the European Journal of Pharmacology reported that the compound significantly reduced oxidative stress markers in cellular models, suggesting its utility in treating conditions associated with chronic inflammation and oxidative damage.
Despite these promising findings, challenges remain in the development of this compound. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed in future research. Ongoing studies are exploring structural modifications to enhance its pharmacokinetic profile while retaining its therapeutic efficacy.
In conclusion, 1-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one (CAS: 2138427-37-7) represents a promising scaffold for drug development, with diverse applications in neurology, cardiology, and inflammation. Continued research and collaboration across academic and industrial sectors will be crucial to unlocking its full therapeutic potential.
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